molecular formula C12H14BrNO B8758768 1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone

1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone

Cat. No. B8758768
M. Wt: 268.15 g/mol
InChI Key: ZYLFSPRPPUJNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromophenyl)-2-(1-pyrrolidinyl)ethanone

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(3-bromophenyl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)12(15)9-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2

InChI Key

ZYLFSPRPPUJNPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-bromo-1-(3-bromophenyl)ethanone (4.0 g, 14.39 mmol) in anhydrous ether (50 mL) was added dropwise to a solution of pyrrolidine (2.05 g, 28.78 mmol) in anhydrous ether (20 mL) at 0° C. The reaction mixture was then warmed to room temperature. After stirring for 2 h, water (80 mL) was added and the aqueous layer was extracted with ethyl acetate (2×80 mL). The combined organic layers were dried over MgSO4 and concentrated to yield 1-(3-bromophenyl)-2-(1-pyrrolidinyl)ethanone as a light yellow oil (3.6 g, 94%), which was used without purification. MS (ES) m/e 268 [M+H]+.
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4 g
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2.05 g
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20 mL
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80 mL
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